molecular formula C16H16BrNO3 B2729182 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide CAS No. 1421485-47-3

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide

Cat. No. B2729182
CAS RN: 1421485-47-3
M. Wt: 350.212
InChI Key: YXDNDCOMGYKWSS-UHFFFAOYSA-N
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Description

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, also known as BRD0705, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. The BET family of proteins has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Catalytic Protodeboronation

Background:: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application:: Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

Background:: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It relies on boron reagents and offers mild, functional group-tolerant conditions.

Application:: The boron moiety in pinacol boronic esters is essential for SM coupling reactions. These esters provide a stable, readily available source of boron, facilitating the formation of C–C bonds. The Suzuki–Miyaura coupling has found extensive use in pharmaceutical and materials science research .

Radical-Polar Crossover Reactions

Background:: Organoboron compounds, including boronic esters, participate in radical-polar crossover reactions.

Application:: Pinacol boronic esters, due to their stability, are attractive substrates for such reactions. Researchers have harnessed their robustness to achieve diverse transformations, including alkenylations, alkynylations, and arylations. The protodeboronation step becomes crucial when the boron moiety needs removal at the end of a synthetic sequence .

Formal Hydrogenation of Alkenes

Background:: Efficient hydrogenation of unactivated alkenes to alkanes is desirable.

Application:: A radical chain reaction involving in situ-generated catechol boronic esters allows formal hydrogenation of alkenes. Although limited to more expensive catechol boronic esters, this method works well for 2° alkyl boronic esters .

Indolizidine Synthesis

Background:: Indolizidines are important heterocyclic compounds with diverse biological activities.

Application:: Protodeboronation has been employed in the formal synthesis of δ-®-coniceine and indolizidine 209B. These compounds play roles in natural product chemistry and drug discovery .

Benzylic Position Reactions

Background:: Benzylic halides react via an SN1 pathway, forming resonance-stabilized carbocations.

Application:: Protodeboronation can be relevant in benzylic position reactions, especially when dealing with activated benzylic substrates. It provides a pathway for boron removal in specific synthetic contexts .

properties

IUPAC Name

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDNDCOMGYKWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide

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